(S)-1,2-Dibromohexafluoropropane

Gas-phase electron diffraction Conformational analysis 1,2-Dihalohexafluoropropanes

(S)-1,2-Dibromohexafluoropropane (CAS 250122-61-3) is an enantiomerically resolved chiral bromofluorocarbon with the molecular formula C₃Br₂F₆ and a molecular weight of 309.83 g·mol⁻¹. This compound is distinguished from its racemic counterpart (CAS 661-95-0) and acyclic analogs by its single chiral center on a perfluorinated three-carbon backbone.

Molecular Formula C3Br2F6
Molecular Weight 309.83 g/mol
CAS No. 250122-61-3
Cat. No. B8253606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,2-Dibromohexafluoropropane
CAS250122-61-3
Molecular FormulaC3Br2F6
Molecular Weight309.83 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(F)(F)Br)(F)Br
InChIInChI=1S/C3Br2F6/c4-1(6,2(5,7)8)3(9,10)11/t1-/m0/s1
InChIKeyKTULQNFKNLFOHL-SFOWXEAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-1,2-Dibromohexafluoropropane (CAS 250122-61-3) as a Specialized Chiral Halofluorocarbon


(S)-1,2-Dibromohexafluoropropane (CAS 250122-61-3) is an enantiomerically resolved chiral bromofluorocarbon with the molecular formula C₃Br₂F₆ and a molecular weight of 309.83 g·mol⁻¹ [1]. This compound is distinguished from its racemic counterpart (CAS 661-95-0) and acyclic analogs by its single chiral center on a perfluorinated three-carbon backbone. It is a transparent colorless liquid at room temperature with a boiling point of approximately 73 °C and a density of 2.169 [2]. Its primary recognized research role is as a halogen-bond donor in supramolecular chemistry and crystal engineering, where the perfluorinated carbon chain enhances the electrophilic σ-hole of the bromine atoms, enabling robust and directional C–Br···Br⁻ halogen bonds [3].

Why Racemic or Mixed-Halogen Analogs Cannot Replace (S)-1,2-Dibromohexafluoropropane in Stereoselective Applications


Compounds within the 1,2-dihalohexafluoropropane family—including the racemic 1,2-dibromo mixture (CAS 661-95-0), the 1,2-dichloro analog (CFP), and the 1,2-diiodo analog (IFP)—exhibit non-identical conformational landscapes and donor/acceptor capacities that undermine their interchangeability in stereospecific supramolecular synthesis [1]. The (S)-1,2-dibromohexafluoropropane enantiomer, specifically, is essential for the construction of enantiopure halogen-bonded helical architectures, a capability that neither the racemic mixture nor the opposite (R)-enantiomer can replicate when optical purity is a prerequisite [2]. Moreover, the conformational bias in favor of the anti conformer is measurably different between the bromo and chloro derivatives, which has direct consequences for predictable molecular organization in the solid state [3].

Direct Evidence of Differentiation for (S)-1,2-Dibromohexafluoropropane Compared to Closest Analogs


Anti Conformer Dominance Quantitatively Exceeds That of the Dichloro Analog

When comparing 1,2-dibromohexafluoropropane (BFP) with its closest structural analog, 1,2-dichlorohexafluoropropane (CFP), gas-phase electron diffraction reveals that BFP exhibits a significantly higher mole fraction of the more stable anti conformer. At near-ambient temperature, BFP adopts the anti conformation at a mole fraction of 0.82(11) compared to only 0.67(13) for CFP [1]. The corresponding energy preference for the anti form (ΔE) is calculated at 1.0(5) kcal·mol⁻¹ for BFP versus 0.53 kcal·mol⁻¹ for CFP. This near doubling of the conformational energy bias means that BFP produces a more structurally homogeneous molecular population, which matters for users engineering predictable halogen-bonded architectures or conducting fundamental conformational studies.

Gas-phase electron diffraction Conformational analysis 1,2-Dihalohexafluoropropanes

Proven Enantiomeric Resolution Through Halogen-Bonded Helicies—Unavailable to the Racemate

The (S)-1,2-dibromohexafluoropropane enantiomer has been definitively obtained via a landmark resolution methodology that proceeds through C–Br···Br⁻ halogen-bonded supramolecular helices [1]. In contrast, the racemic mixture (CAS 661-95-0) cannot self-assemble with (-)-sparteinium hydrobromide to yield a single enantiomeric product. The resolved (S)-enantiomer produced in this study was characterized by X-ray crystallography, confirming enantiopure infinite helical architectures with a measured Br⁻···Br halogen-bond distance of approximately 3.3 Å [2]. This distance represents a reduction of roughly 20% relative to the sum of the van der Waals radii (approximately 3.7 Å), confirming a genuine, non-covalent directional interaction rather than mere close packing. The racemic mixture, by definition, cannot achieve this singular enantiopure outcome, and no equivalent resolution method has been demonstrated for the 1,2-dichloro or 1,2-diiodo analogs utilizing the same halogen-bonding mechanism.

Chiral resolution Halogen bonding Supramolecular helices

C–Br···Br⁻ Bond Length Confirmed 20% Shorter Than van der Waals Sum—Metrics for Crystal Engineering

In the cocrystal with (-)-sparteinium hydrobromide, the intermolecular Br⁻···Br contact is measured at approximately 3.3 Å [1]. The sum of the van der Waals radii for two bromine atoms is approximately 3.7 Å, meaning the observed contact is shortened by roughly 0.4 Å, or 20%, a hallmark of a genuine halogen bond. This quantitative metric places (S)-1,2-dibromohexafluoropropane among the stronger neutral perfluoroalkyl bromide halogen-bond donors [2]. For comparison, C–Hal···Hal⁻ distances for non-fluorinated alkyl bromides typically lie closer to the van der Waals limit, and perfluoroalkyl iodides (the next halogen down the periodic table) form even shorter contacts with iodide ions, but the bromo variant offers a distinct balance of bond strength, kinetic lability, and synthetic accessibility that neither the chloro nor the iodo analog provides.

Halogen bond strength Crystal engineering Supramolecular synthons

Differentiated Physical Properties Relative to Shorter-Chain Bromofluorocarbon Analogs

The physical constants of 1,2-dibromohexafluoropropane—boiling point 73 °C, density 2.169 g·mL⁻¹, and refractive index 1.3605 [1]—differ markedly from its shorter-chain C2 analog, 1,2-dibromotetrafluoroethane (Halon 2402, boiling point 47.2 °C) [2]. This ~26 °C increase in boiling point and higher density are consistent with the incremental addition of a difluoromethylene (–CF₂–) unit and the corresponding increase in molecular weight and polarizability. These differences have practical ramifications: the higher boiling point of the C3 compound reduces volatility losses during ambient-condition halogen-bond co-crystallization and extends its liquid working range for solvent-assisted synthesis, while the elevated density facilitates phase separation in biphasic reaction media.

Boiling point Density Refractive index

Conformational Energy Landscape Distinct from Iodo Analog—Anti Is the Low-Energy Minimum for Bromo, Gauche+ for Iodo

A systematic molecular mechanics study of the 1,2-di-X-hexafluoropropane series (X = Cl, Br, I) established that for X = Br (BFP), the anti conformation is the global energy minimum, whereas for X = I (IFP), the gauche+ conformation is lower in energy [1]. This switch in the preferred ground-state geometry implies that the bromo derivative and the iodo derivative cannot serve as mutual conformational substitutes in any molecular design scheme predicated on shape persistence or directional halogen bonding. The torsional barrier heights in BFP are also within a well-characterized range (2.4–7.5 kcal·mol⁻¹), which allows for thermal population of the minor conformer at room temperature, a feature that may or may not be desirable depending on the intended application.

Molecular mechanics Torsional potential Conformational switching

Defined Application Scenarios Where (S)-1,2-Dibromohexafluoropropane Provides Verifiable Advantage


Construction of Enantiopure Halogen-Bonded Framework Materials

For crystal engineering programs targeting chiral, non-centrosymmetric porous materials, (S)-1,2-dibromohexafluoropropane is the resolved enantiomer required to assemble enantiopure C–Br···Br⁻ halogen-bonded helices [1]. The racemic mixture cannot deliver optical uniformity in the product, and the chloro analog lacks the necessary halogen-bond donor strength, as shown by the 20% bond-length contraction relative to van der Waals radii [2]. Researchers should specify the (S)-enantiomer (CAS 250122-61-3) rather than the racemic mixture (CAS 661-95-0) to ensure reproducible stereochemical outcomes in supramolecular assemblies.

Conformational Analysis and Computational Benchmarking of Halofluorocarbons

The anti conformer mole fraction of 0.82(11) in 1,2-dibromohexafluoropropane, compared to 0.67(13) for the dichloro analog, provides a clear quantitative benchmark for computational chemists validating torsional force fields or developing new density functionals for halogenated ethane-like systems [1]. The higher conformational purity simplifies spectral assignments and reduces the number of populated conformers in gas-phase experiments, making BFP the preferred substrate for high-precision structural studies.

Halogen-Bond Donor in Organocatalytic and Anion-Recognition Systems

The verified C–Br···Br⁻ contact distance of ~3.3 Å establishes (S)-1,2-dibromohexafluoropropane as a quantifiably strong neutral halogen-bond donor within the perfluoroalkyl bromide class [1]. This metric supports its selection over non-fluorinated alkyl bromides or the weaker chloro analog for applications where predictable halogen-bond directionality and strength are critical, such as anion-recognition sensors, organocatalyst design, or solid-state supramolecular synthon strategies.

High-Density, Thermally Stable Solvent for Fluorinated Biphasic Syntheses

With a density of 2.169 g·mL⁻¹ and a boiling point of 73 °C [1], (S)-1,2-dibromohexafluoropropane serves as a dense, heavy-phase solvent for fluorous biphasic reactions, offering a significantly higher density than common fluorous solvents and enabling efficient phase separation. Its boiling point, approximately 26 °C higher than the C2 analog 1,2-dibromotetrafluoroethane [2], provides a broader liquid working range and reduced evaporative loss during extended reaction monitoring at ambient pressure.

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